molecular formula C9H19ClN3O5P B1673584 Fotemustine CAS No. 92118-27-9

Fotemustine

Cat. No.: B1673584
CAS No.: 92118-27-9
M. Wt: 315.69 g/mol
InChI Key: YAKWPXVTIGTRJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fotemustine, an alkylating agent, primarily targets the DNA molecule within cells . It specifically interacts with the guanine base, one of the four bases in DNA .

Mode of Action

This compound works by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages . This interaction disrupts the DNA structure, inhibiting DNA synthesis, causing cell cycle arrest, and ultimately leading to apoptosis or programmed cell death .

Biochemical Pathways

The action of this compound affects the DNA replication pathway, leading to cell cycle arrest and apoptosis . It has been suggested that this compound may also impact oxidative stress and polyamine metabolism pathways .

Pharmacokinetics

This compound is characterized by its high lipophilicity, which allows it to easily diffuse through the cell membrane and the blood-brain barrier . This property makes it particularly useful in treating brain tumors, including metastatic melanoma .

Result of Action

The molecular effect of this compound is the disruption of DNA structure, leading to cell cycle arrest and apoptosis . On a cellular level, this results in the reduction of cell proliferation, particularly in cancer cells . In clinical settings, this compound has shown to improve survival rates in patients with gliomas when compared to other anti-brain tumor chemotherapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, making it effective in treating brain tumors . Furthermore, this compound is currently used in Europe, particularly in France and Italy, as a salvage therapy for recurrent malignant gliomas .

Biochemical Analysis

Biochemical Properties

Fotemustine plays a crucial role in biochemical reactions as an alkylating agent. It interacts with DNA, causing cross-linking and strand breaks, which ultimately lead to cell death. This compound interacts with various enzymes and proteins, including thioredoxin reductase 1, which is involved in redox reactions within the cell . The interaction with thioredoxin reductase 1 inhibits its activity, leading to an accumulation of reactive oxygen species and subsequent cell death.

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces cytotoxicity in glioma cells by causing DNA damage and inhibiting DNA repair mechanisms . This leads to apoptosis and reduced cell proliferation. In addition, this compound affects cell signaling pathways, including the glutamate and glutamine pathways, which are crucial for the survival and proliferation of glioma cells . The compound also influences gene expression by inducing the expression of pro-apoptotic genes and repressing anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through DNA alkylation. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and strand breaks . This disrupts the DNA replication process and triggers cell death. This compound also generates reactive decomposition products, such as DEP-isocyanate, which deplete glutathione levels and induce oxidative stress . The compound’s ability to inhibit thioredoxin reductase 1 further contributes to its cytotoxic effects by disrupting the redox balance within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade into reactive intermediates that contribute to its cytotoxicity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, including persistent DNA damage and oxidative stress . These long-term effects can lead to chronic toxicity and impact cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor growth and improves survival rates in glioma models . At higher doses, the compound can cause significant toxicity, including myelosuppression, leucopenia, and thrombocytopenia . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glutamate and glutamine metabolism . The compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions affects the metabolic flux and levels of metabolites within the cell . This disruption of metabolic pathways contributes to the compound’s cytotoxic effects and its ability to inhibit tumor growth.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its high lipophilicity . The compound’s ability to cross the blood-brain barrier allows it to reach brain tumors effectively. Once inside the cell, this compound can interact with various biomolecules, including DNA and proteins, to exert its cytotoxic effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its metabolic stability.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNA to induce cytotoxic effects . The compound’s ability to cross the nuclear membrane allows it to target the genetic material directly. Additionally, this compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions occurs within the cytoplasm . This dual localization within the nucleus and cytoplasm contributes to the compound’s overall cytotoxicity.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKWPXVTIGTRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869091
Record name Fotemustine
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Molecular Weight

315.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner.
Record name Fotemustine
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Color/Form

Solid

CAS No.

92118-27-9, 191219-77-9, 191220-84-5
Record name Fotemustine
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Record name Fotemustine [INN:BAN]
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Record name Fotemustine, (-)-
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Record name Fotemustine, (+)-
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Record name Fotemustine
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Record name (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL
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Record name FOTEMUSTINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fotemustine
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Melting Point

85 °C
Record name Fotemustine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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